Structural Differentiation from the Non-Methoxylated Pivalate Analog (CAS 444643-75-8)
The target compound is a direct structural analog of (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate (CAS 444643-75-8), differing by a single 2-methoxy substituent on the 3-phenyl ring. This modification has an explicit impact on the final drug's pharmacological profile. Docking studies on the final deprotected SERM compounds show that an ortho-substituent on this ring occupies an accessory binding pocket in the estrogen receptor, leading to a different SAR profile compared to the unsubstituted compound [1]. While direct pKi data is for the final deprotected molecules, the origin of this differentiation is established at this protected intermediate stage, making the procurement of the specific 2-methoxy intermediate mandatory for synthesizing the ortho-substituted lead series.
| Evidence Dimension | Molecular structure and synthetic destination |
|---|---|
| Target Compound Data | Molecular Formula: C21H20O5; Molecular Weight: 352.4 |
| Comparator Or Baseline | (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate (CAS 444643-75-8), Molecular Formula: C20H18O4; Molecular Weight: 322.36 |
| Quantified Difference | The target compound incorporates a methoxy group (-OCH3, +30.03 Da) at the ortho position of the 3-phenyl ring, creating a distinct chemical entity that leads to a different series of final SERM candidates (series 'a') versus the unsubstituted series ('g') in the Amari et al. synthesis [1]. |
| Conditions | Synthetic pathway context as a protected intermediate for ortho-substituted benzopyran SERMs [1]. |
Why This Matters
For researchers, purchasing the wrong intermediate would derail the entire synthetic sequence, failing to yield the intended ortho-substituted benzopyran series with its unique biological profile.
- [1] Amari, G.; Armani, E.; Ghirardi, S.; Delcanale, M.; Civelli, M.; Caruso, P.L.; Galbiati, E.; Lipreri, M.; Rivara, S.; Lodola, A.; Mor, M. Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Bioorganic & Medicinal Chemistry 2004, 12, 3763–3782. DOI: 10.1016/j.bmc.2004.05.015. View Source
